Thiane-4-carbonyl chloride
Overview
Description
Thiane-4-carbonyl chloride, also known as tetrahydrothiopyran-4-carbonyl chloride, is an organosulfur compound with the molecular formula C6H9ClOS. It is a derivative of thiane, a six-membered ring containing five carbon atoms and one sulfur atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various bioactive molecules .
Mechanism of Action
Target of Action
Thiane-4-carbonyl chloride is a complex organic compound with the molecular formula C6H9ClOS It is known to be used in the arylation of carbonyl compounds.
Mode of Action
The compound is involved in palladium-catalyzed reactions for the arylation of carbonyl compounds. This process is facilitated by the formation of thianthrenium salts, which act as traceless arylating reagents
Result of Action
Biochemical Analysis
Biochemical Properties
It is known that carbonyl compounds can undergo a two-step mechanism involving a concerted cycloaddition to form a four-membered intermediate and a cycloreversion leading to the thiocarbonyl derivative
Cellular Effects
Chloride ions, which could potentially be released from Thiane-4-carbonyl chloride, play significant roles in many physiological processes . Changes in chloride concentration can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a four-membered intermediate through a concerted cycloaddition, followed by a cycloreversion leading to the thiocarbonyl derivative . This process could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the evaluation of effects which vary over time is essential in laboratory settings . These effects occur on timescales ranging from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been reported. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Carbonyl-containing metabolites widely exist in biological samples and participate in many metabolic pathways, such as glycolysis, TCA cycle, fatty acid β-oxidation, and hormone synthesis .
Transport and Distribution
Chloride channels and transporters are integral membrane proteins that function to allow chloride and other inorganic anions to cross the cell membrane .
Subcellular Localization
The subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiane-4-carbonyl chloride can be synthesized through the reaction of thiane-4-carboxylic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acid chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the stoichiometry of the reactants to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Thiane-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to thiane-4-carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of this compound can yield sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation reactions.
Scientific Research Applications
Thiane-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Medicine: this compound derivatives have potential therapeutic applications, including as intermediates in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Thiane-4-carboxylic acid: The precursor to thiane-4-carbonyl chloride.
Tetrahydrothiopyran-4-one: Another thiane derivative with a ketone functional group.
Thiane-4-carboxamide: The amide derivative of this compound.
Comparison: this compound is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Compared to its carboxylic acid and amide derivatives, the carbonyl chloride group offers greater versatility in forming a wide range of derivatives through nucleophilic substitution reactions .
Properties
IUPAC Name |
thiane-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClOS/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRIIGFPFQOTNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561515 | |
Record name | Thiane-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121654-84-0 | |
Record name | Thiane-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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